![molecular formula C15H15ClO4S B2515763 4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate CAS No. 2361768-95-6](/img/structure/B2515763.png)
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate, also known as CDMS, is a chemical compound that has gained attention in scientific research due to its unique properties. CDMS is a sulfonate ester that is commonly used in the synthesis of various organic compounds.
Scientific Research Applications
Reactions at the Benzylic Position
The compound can be involved in reactions at the benzylic position. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
NMR Spectroscopy
The compound can be used in NMR spectroscopy studies. The area under a signal in a 1H NMR spectrum is proportional to the number of protons to which the signal corresponds . This can provide valuable information about the structure of the compound .
Catalyst for Greener Amine Synthesis
The compound can potentially be used as a catalyst for greener amine synthesis by transfer hydrogenation of imines .
Anti-allergic Activities
A series of novel derivatives of the compound were designed, synthesized, and tested for in vivo anti-allergic activities. Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Hydromethylation Sequence
The compound can be applied to a hydromethylation sequence, which was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Electrophilic Aromatic Substitution
The compound can potentially undergo electrophilic aromatic substitution reactions. However, the specifics of these reactions would depend on the exact conditions and reagents used .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body .
Mode of Action
This intermediate then undergoes a reaction to yield a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical reactions, such as the cobalt-catalyzed radical hydroacylation of alkenes to ketones .
Result of Action
Similar compounds have been shown to cause various changes at the molecular and cellular level .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions .
properties
IUPAC Name |
(4-chlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-8-11(2)15(9-14(10)19-3)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMLIFFBKWEFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate |
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